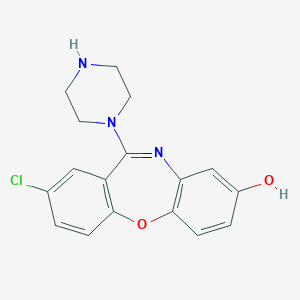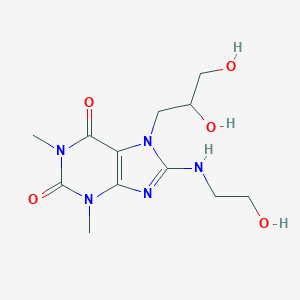
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline, also known as DPHEAT, is a synthetic derivative of theophylline. It is a xanthine derivative that has been extensively studied for its potential use in various scientific research applications. DPHEAT is a highly soluble compound that can be easily synthesized in the laboratory.
Applications De Recherche Scientifique
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline exerts its effects by inhibiting the activity of phosphodiesterase enzymes. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. Increased levels of cAMP and cGMP lead to the activation of protein kinase A and protein kinase G, respectively. These protein kinases then activate various signaling pathways that result in the observed physiological effects of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline.
Effets Biochimiques Et Physiologiques
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been shown to have neuroprotective effects by increasing the expression of brain-derived neurotrophic factor (BDNF).
Avantages Et Limitations Des Expériences En Laboratoire
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has several advantages for use in lab experiments. It is a highly soluble compound that can be easily synthesized in the laboratory. It has also been extensively studied for its potential use in various scientific research applications. However, 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has some limitations for use in lab experiments. It is a synthetic derivative of theophylline, which may limit its applicability in certain biological systems. Additionally, 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has not been extensively studied for its potential side effects in vivo.
Orientations Futures
There are several future directions for the study of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline. One potential direction is the further investigation of its neuroprotective effects. 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been shown to increase the expression of BDNF, which is known to play a role in neuronal survival and differentiation. Further studies could investigate the potential use of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of the potential side effects of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline in vivo. While 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been extensively studied in vitro, its potential side effects in vivo are not well understood. Further studies could investigate the potential toxicity of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline in animal models.
Méthodes De Synthèse
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline can be synthesized by reacting theophylline with 2,3-dihydroxypropylamine and ethylene oxide. The reaction takes place in anhydrous ethanol at 80°C for 24 hours. The resulting product is then purified by recrystallization from ethanol to obtain pure 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline.
Propriétés
Numéro CAS |
111038-27-8 |
|---|---|
Nom du produit |
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline |
Formule moléculaire |
C12H19N5O5 |
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
7-(2,3-dihydroxypropyl)-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H19N5O5/c1-15-9-8(10(21)16(2)12(15)22)17(5-7(20)6-19)11(14-9)13-3-4-18/h7,18-20H,3-6H2,1-2H3,(H,13,14) |
Clé InChI |
JUIRIWGSBLYPRL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC(CO)O |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC(CO)O |
Synonymes |
7-(2,3-dihydroxypropyl)-8-(2-hydroxyethylamino)-1,3-dimethyl-purine-2, 6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



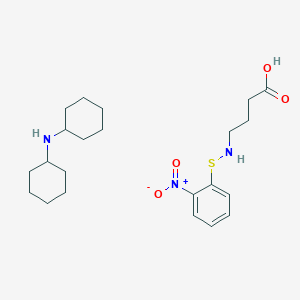
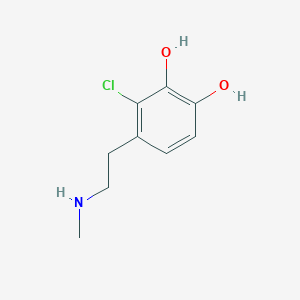
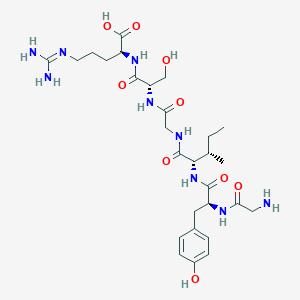

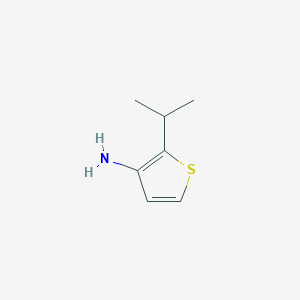
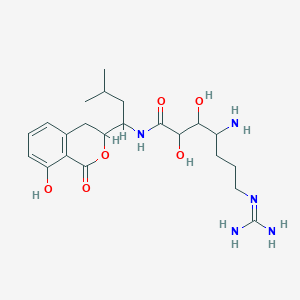
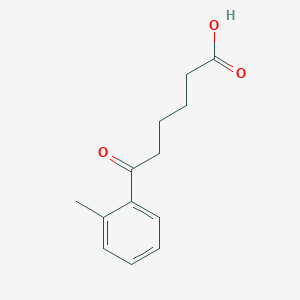
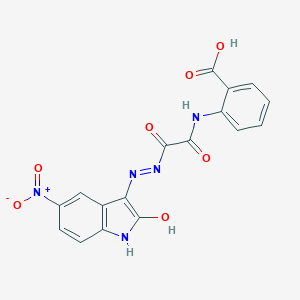
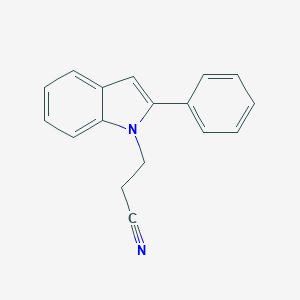
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)
